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Compound of Interest

Compound Name:
3-Amino-2-hydroxy-4-

phenylbutanoic acid

CAS No.: 62084-21-3

Cat. No.: B556339

Get Quote

Executive Summary: The Stereochemical Imperative
3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA)—often abbreviated as AHPBA or simply

AHPA—is a non-proteinogenic amino acid containing two chiral centers. It serves as the critical

N-terminal pharmacophore of Ubenimex (Bestatin), a potent aminopeptidase B and leucine

aminopeptidase inhibitor used in oncology and immunomodulation.

The biological activity of AHPA derivatives is strictly governed by stereochemistry. The (2S, 3R)

isomer is the bioactive configuration required for zinc-ion chelation within the enzyme active

site. Isomeric impurities, such as the (2S, 3S) diastereomer, exhibit significantly reduced

potency. This guide provides a definitive physicochemical reference and separation

methodology for researchers synthesizing or analyzing AHPA isomers.

Chemical Identity and Isomerism
AHPA possesses two stereocenters at the C2 (hydroxyl-bearing) and C3 (amino-bearing)

positions, resulting in four theoretical stereoisomers.
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IUPAC Name: 3-amino-2-hydroxy-4-phenylbutanoic acid Common Name: AHPA;

Allophenylnorstatine Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight (Free Acid): 195.22

g/mol Molecular Weight (HCl Salt): 231.68 g/mol

Stereoisomer Classification
Configuration Designation Relevance

(2S, 3R) Active Isomer
Component of Bestatin; Potent

Aminopeptidase Inhibitor.

(2S, 3S) Diastereomer
Common synthetic impurity;

significantly lower activity.

(2R, 3S) Enantiomer of (2S,3R)
Inactive or off-target activity

(e.g., Aperidine-like).

(2R, 3R) Enantiomer of (2S,3S)
Synthetic byproduct;

biologically rare.

Physicochemical Data Profile
The following data aggregates experimental values for the biologically relevant forms. Note that

melting points and solubility are highly dependent on the salt form (Free Acid vs. Hydrochloride)

and protecting groups (e.g., Boc).

Table 1: Physicochemical Properties of AHPA
Derivatives
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Property
(2S, 3R)-AHPA (HCl
Salt)

Boc-(2S, 3R)-AHPA
(2S, 3S)-AHPA
(Free Acid)

CAS Number 128223-55-2 59554-14-2 (Free) 62023-62-5

Molecular Weight 231.68 g/mol 295.34 g/mol 195.22 g/mol

Physical State White Crystalline Solid White Powder White Solid

Melting Point > 215°C (dec.)* 158 – 164°C 208 – 210°C (dec.)

Solubility
Water (High),

Methanol
DCM, EtOAc, DMSO

Water (Low), Dilute

Acid

pKa (Predicted)
-COOH: ~3.2

-NH₃⁺: ~9.1
-COOH: ~3.5 N/A

Optical Rotation -18.5° (c=1, 1N HCl) -28.0° (c=1, MeOH) Varies by solvent

*Note: Unprotected amino acid salts often decompose upon melting. Values may vary based on

hydration state.

Synthesis and Resolution Protocols
The synthesis of optically pure (2S, 3R)-AHPA is non-trivial due to the need to control two

stereocenters. The most robust route utilizes L-Phenylalanine as the chiral pool starting

material, which fixes the C3 stereocenter as (S). The C2 center is then introduced via

cyanohydrin synthesis, requiring diastereomeric separation.

Experimental Workflow: Modified Cyanohydrin Route
Objective: Synthesis of (2S, 3R)-AHPA from L-Phenylalanine.

Reduction: Convert L-Phenylalanine to L-Phenylalaninal (maintaining S configuration).

Cyanohydrin Formation: React L-Phenylalaninal with NaCN/NaHSO₃. This creates a new

chiral center at C2, yielding a mixture of (2S, 3R) and (2S, 3S) cyanohydrins.
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Hydrolysis: Acid hydrolysis (conc. HCl, reflux) converts the nitrile to the carboxylic acid and

removes protecting groups, yielding the diastereomeric mixture of AHPA HCl.

Purification: Fractional crystallization or RP-HPLC is required to isolate the (2S, 3R) isomer.

Visualization: Synthesis & Separation Logic
The following diagram illustrates the stereochemical flow and separation logic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: L-Phenylalanine
(2S)-Configuration

Intermediate: L-Phenylalaninal
(2S)-Configuration

Reduction

Cyanohydrin Formation
(Non-Stereoselective at C2)

NaCN / NaHSO3

Diastereomeric Mixture
(2S,3R)-Nitrile + (2S,3S)-Nitrile

C2 Chiral Center Created

Acid Hydrolysis
(HCl, Reflux)

Crude AHPA HCl
(Mixture of Diastereomers)

Separation (Crystallization or HPLC)

Target: (2S, 3R)-AHPA
(Bestatin Component)

Isolate

Impurity: (2S, 3S)-AHPA
(Low Activity)

Discard

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b556339/docs?utm_src=pdf-body-img#technical-compendium-ahpa-isomers-in-peptidomimetic-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Stereoselective synthesis workflow from L-Phenylalanine to (2S, 3R)-AHPA,

highlighting the critical diastereomeric resolution step.

Analytical Characterization & Separation
Methodology
Distinguishing the (2S, 3R) isomer from the (2S, 3S) impurity is critical for quality control.

HPLC Separation Protocol (Reverse Phase)
While enantiomers requires chiral columns, diastereomers ((2S, 3R) vs (2S, 3S)) have different

physical properties and can often be separated on standard C18 phases with optimized buffers.

Column: C18 (ODS) Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 60% B over 30 minutes.

Detection: UV at 210 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl).

Retention Logic: The (2S, 3S) isomer typically elutes differently than the (2S, 3R) due to

differences in intramolecular hydrogen bonding affecting hydrophobicity.

NMR Validation
¹H NMR (D₂O/DCl): The coupling constant (

) between H-2 and H-3 protons is diagnostic.

Anti-isomer (2S, 3R): Typically shows a smaller

(~2-3 Hz) due to gauche conformation in the preferred rotamer.

Syn-isomer (2S, 3S): Often shows a larger

(~8-10 Hz).
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Note: Values depend heavily on solvent and N-protection state.

Biological Significance (SAR)
The structural integrity of the AHPA moiety is the "warhead" of the Bestatin molecule.

Zinc Binding: The hydroxyl group at C2 and the carbonyl of the amide bond (in Bestatin) or

acid (in free AHPA) chelate the Zinc ion (

) in the aminopeptidase active site.

Stereochemistry: The (2S, 3R) configuration positions the phenyl ring into the hydrophobic

S1' pocket of the enzyme, while correctly orienting the hydroxyl group for metal coordination.

Inversion at C2 (to 2R) disrupts this chelation, abolishing activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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